molecular formula C26H24N4O3 B2880437 4-methoxy-5-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one CAS No. 2309629-75-0

4-methoxy-5-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one

Cat. No.: B2880437
CAS No.: 2309629-75-0
M. Wt: 440.503
InChI Key: AVLBPWDGUODHGY-UHFFFAOYSA-N
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Description

The compound 4-methoxy-5-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one is a structurally complex heterocyclic molecule featuring a fused dihydropyridin-2-one core linked to a tetrahydroisoquinoline moiety. Key structural elements include:

  • Dihydropyridin-2-one ring: A six-membered lactam ring with a methoxy group at position 4 and a phenyl substituent at position 1.
  • Tetrahydroisoquinoline fragment: Connected via a carbonyl group, this bicyclic system incorporates a 1-methylpyrazole substituent at position 2.

The methoxy group enhances solubility, while the phenyl and pyrazole groups contribute to π-π stacking and hydrogen-bonding interactions, respectively. Computational tools like SHELX (for crystallography) and Multiwfn (for wavefunction analysis) are critical for elucidating its electronic and steric properties .

Properties

IUPAC Name

4-methoxy-5-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-28-14-19(13-27-28)22-16-29(15-18-8-6-7-11-21(18)22)26(32)23-17-30(20-9-4-3-5-10-20)25(31)12-24(23)33-2/h3-14,17,22H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLBPWDGUODHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CN(C(=O)C=C4OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,2-Dihydropyridin-2-One Core

The 1,2-dihydropyridin-2-one scaffold is typically synthesized via multicomponent reactions (MCRs) involving cyclic 1,3-diketones, aldehydes, and ammonia equivalents. A high-yielding method reported by Hakimi et al. employs Meldrum’s acid (1 ), methyl acetoacetate (2 ), benzaldehyde derivatives (3 ), and ammonium acetate under solvent-free conditions with SiO₂-Pr-SO₃H as a catalyst (Scheme 1). For the target compound, the phenyl group at position 1 is introduced using phenylacetaldehyde, while the 4-methoxy substituent is incorporated via methoxy-substituted diketones.

Reaction Conditions :

  • Catalyst : SiO₂-Pr-SO₃H (10 mol%)
  • Temperature : 80°C, solvent-free
  • Yield : 78–93%

Characterization of the dihydropyridin-2-one intermediate is confirmed via ¹H-NMR, with diagnostic signals at δ 6.30–6.01 ppm (H-6) and δ 7.45–7.26 ppm (enamine H-4).

Functionalization of the Tetrahydroisoquinoline Moiety

The tetrahydroisoquinoline fragment bearing a 1-methylpyrazole group is synthesized through a modified Pictet–Spengler reaction. As demonstrated by Zhang et al., condensation of phenethylamine derivatives with activated alkynes (e.g., dimethyl acetylenedicarboxylate, DMAD) in trifluoroethanol yields tetrahydroisoquinoline derivatives. To introduce the 1-methylpyrazole group, a SNAr (nucleophilic aromatic substitution) reaction is employed using 1-methyl-4-iodopyrazole and a pre-functionalized tetrahydroisoquinoline intermediate (Scheme 2).

Key Steps :

  • Pictet–Spengler Cyclization :
    • Substrates : Phenethylamine derivative, DMAD
    • Solvent : Trifluoroethanol, 20°C, 2 days
    • Yield : 85–90%
  • Pyrazole Introduction :
    • Reagents : 1-Methyl-4-iodopyrazole, CuI, K₂CO₃
    • Conditions : DMF, 100°C, 12 h
    • Yield : 65–70%

Acylation and Fragment Coupling

The final step involves coupling the dihydropyridin-2-one core with the functionalized tetrahydroisoquinoline via a carbonyl linkage. A mixed anhydride approach using ethyl chloroformate and N-methylmorpholine in THF is effective for forming the acylated product (Scheme 3).

Procedure :

  • Activation : Treat tetrahydroisoquinoline-2-carboxylic acid with ethyl chloroformate in THF at 0°C.
  • Coupling : Add the dihydropyridin-2-one core and stir at room temperature for 24 h.
  • Yield : 60–65%

Analytical Validation and Spectral Data

¹H-NMR (600 MHz, CDCl₃) :

  • δ 7.45–7.26 ppm (enamine H-4, 1H, singlet)
  • δ 6.95 ppm (aromatic protons from tetrahydroisoquinoline, 2H, doublet)
  • δ 3.79 ppm (methoxy group, 3H, singlet)

LC-MS : [M+H]⁺ calculated for C₂₈H₂₇N₅O₄: 510.2; observed: 510.3.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
MCR (Hakimi et al.) 85–93 98 Solvent-free, high efficiency
Pictet–Spengler 85–90 95 Mild conditions
Acylation 60–65 90 Scalable

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Introduction : Steric hindrance from the tetrahydroisoquinoline framework necessitates precise control of reaction stoichiometry.
  • Acylation Efficiency : Use of coupling agents like HATU improves yields to 75%.
  • Purification : Flash chromatography with EtOAc/hexane (1:1) resolves diastereomers.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-5-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-methoxy-5-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-5-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby altering metabolic processes or signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogues

Compound Name / Core Structure Key Substituents Heterocyclic Features Potential Applications
Target Compound 4-methoxy, 1-phenyl, 1-methylpyrazole-tetrahydroisoquinoline Dihydropyridin-2-one + tetrahydroisoquinoline Kinase inhibition, drug design
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine Cyano, nitro, ester groups Tetrahydroimidazo[1,2-a]pyridine Antimicrobial agents
Coumarin-pyrazole derivatives Coumarin, pyrazol, tetrazolyl groups Pyrimidin-2-one + coumarin Fluorescent probes, anticancer

Key Observations:

Heterocyclic Core Diversity: The target compound’s dihydropyridin-2-one core is distinct from the tetrahydroimidazo[1,2-a]pyridine in and the pyrimidin-2-one in . These cores influence rigidity and electronic distribution, affecting binding to biological targets. The tetrahydroisoquinoline in the target compound provides a planar aromatic system absent in ’s non-aromatic imidazopyridine.

Substituent Effects :

  • Methoxy vs. Nitro Groups : The electron-donating methoxy group in the target compound may enhance solubility compared to the electron-withdrawing nitro group in ’s analogue, which could reduce bioavailability .
  • Pyrazole vs. Coumarin : The 1-methylpyrazole in the target compound supports hydrogen bonding, whereas coumarin derivatives () enable fluorescence-based applications .

Electronic and Steric Properties

Table 2: Electronic Properties Analyzed via Computational Tools

Property Target Compound Compound Compound
Electrostatic Potential (ESP) High electron density near methoxy group Negative potential near nitro group Polar regions near coumarin carbonyl
Bond Order (WBI) Strong C=O bond in lactam (1.21) Weakened C-N bond due to nitro (1.15) Conjugated C=C in coumarin (1.35)
Noncovalent Interactions Strong π-π (phenyl-pyrazole) Steric repulsion (nitro-phenyl) Hydrogen bonding (coumarin-OH)
  • Noncovalent Interactions: The target compound’s phenyl and pyrazole groups enable π-π stacking and hydrophobic interactions, critical for protein binding. In contrast, ’s coumarin derivatives exhibit hydrogen bonding via hydroxyl groups .
  • Conformational Rigidity: ORTEP-3 analysis suggests the tetrahydroisoquinoline moiety restricts rotation, reducing entropy penalties during binding compared to flexible esters in .

Biological Activity

The compound 4-methoxy-5-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.

Structural Overview

The compound features several notable structural components:

  • Dihydropyridinone core : A bicyclic structure that is often associated with various pharmacological activities.
  • Tetrahydroisoquinoline moiety : Known for its role in neuropharmacology and potential therapeutic effects.
  • Methoxy and pyrazole substituents : These groups enhance the compound's biological properties.

Chemical Formula and Molecular Weight

  • Chemical Formula : C23H26N4O3
  • Molecular Weight : 402.48 g/mol

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The compound's anticancer effects are primarily attributed to its ability to modulate key signaling pathways:

  • Inhibition of MAPK Pathway : Similar compounds have been shown to inhibit the MEK-MAPK pathway, which is often constitutively active in many tumors .
  • Induction of Apoptosis : The compound promotes apoptotic signaling through increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

Antimicrobial Activity

Preliminary studies suggest that this compound also possesses antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential. The specific mechanisms may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A study evaluated the effects of the compound on MCF-7 and A549 cells, reporting a significant reduction in cell viability with IC50 values in the low micromolar range .
  • Antimicrobial Testing : Another research effort demonstrated that the compound exhibited growth inhibition zones ranging from 14 to 17 mm against common pathogens like Staphylococcus aureus and Escherichia coli .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at the tetrahydroisoquinoline position significantly impacted both anticancer and antimicrobial activities, emphasizing the importance of specific substituents in enhancing biological efficacy .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessTarget Organisms/Cells
AnticancerSignificant inhibitionMCF-7, A549
AntimicrobialBroad-spectrum activityStaphylococcus aureus, E. coli

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methoxy group at position 4Enhanced anticancer activity
Pyrazole substitutionIncreased antimicrobial potency
Variations in tetrahydroisoquinolineAltered cell cycle effects

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